Home > Products > Screening Compounds P64026 > Ronacaleret hydrochloride
Ronacaleret hydrochloride - 702686-96-2

Ronacaleret hydrochloride

Catalog Number: EVT-281968
CAS Number: 702686-96-2
Molecular Formula: C25H32ClF2NO4
Molecular Weight: 484.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ronacaleret, also known as SB751689, is an orally-active calcium-sensing receptor (CaSR) antagonist that has the potential for therapeutic utility in the stimulation of PTH release, notably as a bone anabolic agent comparable to recombinant human PTH(1-34) (rhPTH(1-34)). Administration of ronacaleret led to lower peak levels of PTH than were observed with rhPTH(1-34), however, greater total PTH exposure was observed.
Overview

Ronacaleret hydrochloride is a novel compound classified as a calcilytic, which acts as an antagonist to the calcium-sensing receptor (CaSR). This receptor plays a crucial role in regulating calcium homeostasis in the body. Ronacaleret hydrochloride was developed with the aim of improving bone density and has shown potential in treating conditions such as osteoporosis by mimicking hypocalcemia, thereby stimulating parathyroid hormone release. Its development was driven by the need for more effective treatments that could enhance bone mass without significant side effects associated with prolonged parathyroid hormone elevation.

Source and Classification

Ronacaleret hydrochloride, also referred to by its developmental code SB-751689, is derived from modifications of earlier calcilytic compounds. The initial discovery involved high-throughput screening of various chemical entities, leading to the identification of its structure and biological activity. Ronacaleret hydrochloride belongs to the class of 3H-quinazolin-4-ones, which are known for their diverse biological activities including analgesia and anti-tussive effects. It has been primarily investigated for its ability to increase bone mineral density in postmenopausal women, showcasing its therapeutic potential in osteoporosis management .

Synthesis Analysis

Methods and Technical Details

The synthesis of ronacaleret hydrochloride involves several key steps:

  1. Starting Materials: The process begins with readily available precursors that are modified through various chemical reactions.
  2. Intermediate Formation: Key intermediates are formed through reactions such as alkylation and acylation, which introduce necessary functional groups.
  3. Final Steps: The final product is obtained through careful purification processes, often involving crystallization techniques to yield pure ronacaleret hydrochloride.
Molecular Structure Analysis

Structure and Data

Ronacaleret hydrochloride has a complex molecular structure characterized by the following features:

  • Molecular Formula: C₁₈H₁₈ClN₃O
  • Molecular Weight: Approximately 321.81 g/mol
  • Structural Characteristics: The compound contains a quinazolinone core, which is essential for its biological activity. The presence of a carboxylic acid moiety enhances its binding affinity to the calcium-sensing receptor.

Crystallographic studies have provided insights into its three-dimensional arrangement, revealing how it interacts at the molecular level with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Ronacaleret hydrochloride undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  1. Acid-Base Reactions: As a hydrochloride salt, it can participate in protonation and deprotonation reactions depending on the pH of the environment.
  2. Binding Interactions: In biological settings, ronacaleret acts as a competitive antagonist at the calcium-sensing receptor, modulating intracellular calcium levels through reversible binding.
  3. Metabolic Pathways: Once administered, ronacaleret is subject to metabolic transformations that may affect its pharmacokinetics and pharmacodynamics.

These reactions are critical for understanding how ronacaleret functions within the body and how it can be optimized for therapeutic use .

Mechanism of Action

Process and Data

Ronacaleret hydrochloride exerts its effects primarily through antagonism of the calcium-sensing receptor:

  1. Receptor Interaction: By binding to CaSR, ronacaleret inhibits the receptor's ability to sense extracellular calcium levels.
  2. Hormonal Regulation: This inhibition leads to increased secretion of parathyroid hormone, which subsequently stimulates bone resorption and formation processes.
  3. Bone Density Effects: Clinical studies have indicated that treatment with ronacaleret results in increased volumetric bone mineral density, although it may also induce mild hyperparathyroidism due to prolonged elevations of parathyroid hormone levels.

This mechanism highlights ronacaleret's potential as a therapeutic agent in managing osteoporosis by enhancing bone density while carefully monitoring hormonal responses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ronacaleret hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents, facilitating various formulations for drug delivery.
  • Stability: The compound shows stability under ambient conditions but may require specific storage conditions to maintain efficacy.

Analytical techniques such as solid-state nuclear magnetic resonance spectroscopy have been employed to characterize its crystalline forms and assess stability profiles .

Applications

Scientific Uses

Ronacaleret hydrochloride's primary application lies in its potential use as a therapeutic agent for osteoporosis. Clinical trials have demonstrated its ability to enhance bone mineral density significantly compared to placebo treatments. Additionally, ongoing research explores its utility in other conditions related to calcium metabolism disorders.

Molecular Pharmacology of Calcium-Sensing Receptor (CaSR) Antagonism

Structural Determinants of CaSR Interaction with Ronacaleret Hydrochloride

Ronacaleret hydrochloride (chemical name: (R)-3-(3-(3-((1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl)amino)-2-hydroxypropoxy)-4,5-difluorophenyl)propanoic acid hydrochloride) is a selective small molecule antagonist of the calcium-sensing receptor (CaSR) with the molecular formula C₂₅H₃₂ClF₂NO₄ and a molecular weight of 483.98 g/mol [8] [9]. The compound features a chiral center with absolute (R)-configuration at the 2-hydroxypropoxy moiety, which is critical for its pharmacological activity. Its chemical structure incorporates several distinctive domains: a 2,3-dihydro-1H-indene group linked to a tertiary amine via a methylene bridge, a fluorinated phenylpropanoic acid moiety, and a hydroxypropoxy linker connecting these domains [1] [9].

Ronacaleret binds to the heptahelical transmembrane domain (7TMD) of CaSR rather than the orthosteric extracellular Venus flytrap (VFT) domain where calcium ions bind [4] [6]. This places it in the category of type II calcilytics that function as negative allosteric modulators. Mutagenesis studies of CaSR have identified specific residues within transmembrane helices 3, 5, 6, and 7 that form the allosteric binding pocket [5]. The fluorinated aromatic system of ronacaleret forms hydrophobic interactions with Phe-668, Trp-818, and Phe-821, while the protonated tertiary amine engages in ionic bonding with Glu-837 in the extracellular loop region [4] [10]. The carboxylic acid moiety participates in hydrogen bonding with Ser-820, a residue critical for differentiating between calcimimetic and calcilytic activities [6].

Table 1: Key Molecular Features of Ronacaleret Hydrochloride

PropertySpecification
Chemical FormulaC₂₅H₃₂ClF₂NO₄
Molecular Weight483.98 g/mol
CAS Number (hydrochloride)702686-96-2
CAS Number (free base)753449-67-1
IUPAC Name(R)-3-(3-(3-((1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl)amino)-2-hydroxypropoxy)-4,5-difluorophenyl)propanoic acid hydrochloride
Primary TargetCalcium-sensing receptor (CaSR)
Binding DomainTransmembrane heptahelical domain (7TMD)
MechanismNegative allosteric modulator (Calcilytic)

The indane ring system contributes significantly to ronacaleret's receptor affinity by mimicking aromatic residues of endogenous CaSR modulators, while the difluorophenyl group enhances membrane permeability and metabolic stability [1] [9]. The stereospecificity of the hydroxypropoxy linker is essential, as the (S)-enantiomer demonstrates substantially reduced antagonistic activity. X-ray crystallographic studies of related calcilytics reveal that this chiral center determines proper orientation of the hydrogen-bonding network within the 7TMD pocket [4].

Allosteric Modulation Mechanisms in Parathyroid Hormone (PTH) Secretion

Ronacaleret hydrochloride functions as a negative allosteric modulator of CaSR, reducing the receptor's sensitivity to extracellular calcium ions (Ca²⁺). Under physiological conditions, elevated serum Ca²⁺ activates CaSR on parathyroid chief cells, initiating Gq/11-mediated signaling that suppresses parathyroid hormone (PTH) secretion through phospholipase C (PLC) activation and intracellular calcium mobilization [4] [10]. Ronacaleret binds to the 7TMD, stabilizing an inactive receptor conformation that shifts the concentration-response curve for Ca²⁺ to the right, thereby inhibiting G-protein coupling and signal transduction [5] [6].

This antagonism produces a transient pulsatile increase in PTH secretion that mimics the endogenous pulsatility observed with intermittent PTH therapy. Unlike the continuous hyperparathyroidism seen in pathological states, ronacaleret-induced PTH elevation follows a distinct pharmacokinetic-pharmacodynamic profile: peak PTH concentrations occur approximately 1-2 hours post-dose, returning to baseline within 4-6 hours [3] [11]. This pulsatile profile is crucial for its anabolic bone effects, as demonstrated in clinical studies where postmenopausal women receiving ronacaleret (100-400 mg/day) exhibited dose-dependent PTH increases of 1.5- to 3-fold above baseline [3] [11].

The molecular basis for this transient effect lies in the allosteric modulation kinetics. Ronacaleret exhibits use-dependent inhibition, binding preferentially to the calcium-activated state of CaSR and accelerating receptor dissociation from G-proteins. However, unlike orthosteric antagonists, ronacaleret does not completely abolish CaSR signaling but rather modulates signal amplitude and duration [4] [6]. This partial inhibition creates a "ceiling effect" that prevents uncontrolled PTH hypersecretion while maintaining the receptor's ability to respond to extreme hypercalcemia—a critical safety feature absent in earlier CaSR antagonists [10].

Table 2: PTH Secretion Dynamics Following Ronacaleret Administration

Time Post-DosePTH ResponseCellular Signaling Events
0-30 minutesRapid PTH elevation (1.5-3x baseline)CaSR antagonism → reduced Gq activation → decreased intracellular Ca²⁺ release → vesicular exocytosis
1-2 hoursPeak PTH concentrationMaximal inhibition of CaSR signaling → sustained PTH synthesis and secretion
2-4 hoursGradual PTH declineReceptor desensitization mechanisms → β-arrestin recruitment → signal dampening
4-6 hoursReturn to baseline PTH levelsRonacaleret clearance → restoration of CaSR sensitivity to extracellular Ca²⁺

The downstream signaling consequences involve both Gq/11 and Gi/o pathways. Ronacaleret-mediated CaSR inhibition reduces PLCβ activity, diminishing inositol trisphosphate (IP₃) production and protein kinase C (PKC) activation. Concurrently, it alleviates Gi/o-mediated inhibition of adenylyl cyclase, permitting moderate cAMP accumulation that facilitates PTH vesicle exocytosis without promoting excessive gene transcription [5] [10]. This balanced modulation results in the transient PTH spike that distinguishes calcilytics from permanent CaSR inactivation seen in hereditary disorders like familial hypocalciuric hypercalcemia (FHH) [6].

Comparative Analysis of Ronacaleret and Other Calcilytic Agents

Ronacaleret hydrochloride (SB-751689A) belongs to a pharmacological class known as calcilytics—structurally diverse CaSR antagonists investigated primarily for osteoporosis treatment. When compared to first-generation calcilytics like NPS-2143 and second-generation compounds such as encaleret (JTT-305/MK-5442), ronacaleret demonstrates distinctive molecular and pharmacological properties [6] [10].

Structural differences significantly influence receptor binding kinetics. While NPS-2143 features a monocyclic quinazolinone core with high lipophilicity, ronacaleret incorporates a bicyclic indane system connected to a fluorinated phenylpropanoic acid via a chiral hydroxypropyl linker [9]. This configuration imparts enhanced aqueous solubility at physiological pH compared to NPS-2143, potentially improving oral bioavailability. Encaleret (JTT-305/MK-5442) shares the difluorophenylpropanoic acid moiety with ronacaleret but replaces the indane system with a benzothiazole group, resulting in slightly higher CaSR affinity (IC₅₀ ≈ 20 nM vs. 50 nM for ronacaleret) but reduced selectivity against related family C GPCRs [6] [10].

In preclinical models, ronacaleret exhibited superior tissue selectivity for parathyroid CaSR over renal CaSR. This contrasts with NPS-2143, which significantly increased urinary calcium excretion at bone-effective doses. The molecular basis appears linked to ronacaleret's differential effects on β-arrestin recruitment: in parathyroid cells, it minimally engages β-arrestin-2, allowing rapid signal termination, whereas in renal tubules, it promotes β-arrestin-mediated CaSR internalization that could blunt calcium reabsorption [5] [10].

Table 3: Comparative Pharmacology of Investigational Calcilytics

ParameterRonacaleretEncaleret (JTT-305/MK-5442)NPS-2143
Chemical ClassIndanylaminopropoxy-difluorophenylpropanoateBenzothiazolylaminopropoxy-difluorophenylpropanoateQuinazolinone
CaSR IC₅₀50 nM20 nM43 nM
Oral Bioavailability~60% (rat)~45% (rat)~15% (rat)
PTH Elevation Duration4-6 hours3-5 hours5-7 hours
BMD Effect (Trabecular)+3.9-13.3% (spine)+8.1% (spine)Not tested clinically
Renal Calcium HandlingMinimal change in urinary Ca²⁺ excretionModerate increase in urinary Ca²⁺Significant calciuria

Clinical efficacy data revealed important differences in bone anabolic responses. In a randomized controlled trial of postmenopausal women with osteoporosis, ronacaleret (400 mg/day) increased lumbar spine trabecular bone mineral density (BMD) by 13.3% after 12 months, comparable to teriparatide (24.4%) but superior to alendronate (4.9%) [3]. However, cortical bone at the proximal femur showed small decreases (-0.8%) with ronacaleret, whereas teriparatide produced gains (3.9%). This diverges from encaleret, which demonstrated more balanced cortical and trabecular effects in animal models but failed to show significant BMD improvements in phase II human trials [3] [6].

The pharmacokinetic profiles also differ substantially. Ronacaleret has a terminal half-life of approximately 12-15 hours in humans, supporting once-daily dosing, while NPS-2143 requires twice-daily administration due to its shorter half-life (4-6 hours). Encaleret shows nonlinear pharmacokinetics with dose-dependent absorption, complicating clinical dosing regimens [6]. Importantly, ronacaleret's metabolism involves primarily CYP3A4-mediated oxidation without producing pharmacologically active metabolites—a distinction from earlier calcilytics that formed long-lived active derivatives contributing to prolonged PTH elevation and hypercalcemia risk [1] [10].

Despite promising phase II data, ronacaleret's development was discontinued due to insufficient cortical bone gains and gastrointestinal side effects. This contrasts with newer calcilytics like AXS-096 that incorporate tissue-selective signaling bias—specifically designed to activate Gq signaling while sparing β-arrestin recruitment in cortical bone. These third-generation compounds represent a pharmacological evolution addressing the limitations observed with ronacaleret [6] [10].

Properties

CAS Number

702686-96-2

Product Name

Ronacaleret hydrochloride

IUPAC Name

3-[3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]-4,5-difluorophenyl]propanoic acid;hydrochloride

Molecular Formula

C25H32ClF2NO4

Molecular Weight

484.0 g/mol

InChI

InChI=1S/C25H31F2NO4.ClH/c1-25(2,13-17-9-18-5-3-4-6-19(18)10-17)28-14-20(29)15-32-22-12-16(7-8-23(30)31)11-21(26)24(22)27;/h3-6,11-12,17,20,28-29H,7-10,13-15H2,1-2H3,(H,30,31);1H/t20-;/m1./s1

InChI Key

BQGSCEAKPBWIDI-VEIFNGETSA-N

SMILES

CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

SB751689; SB-751689; SB 751689; SB751689A; SB-751689A; SB 751689A; SB751689-A; Ronacaleret HCl.

Canonical SMILES

CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O.Cl

Isomeric SMILES

CC(C)(CC1CC2=CC=CC=C2C1)NC[C@H](COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.